molecular formula C10H8BrFO B1293270 (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone CAS No. 898790-15-3

(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Cat. No. B1293270
M. Wt: 243.07 g/mol
InChI Key: NULDLBYCYVZYLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from commercially available substrates. For instance, the synthesis of 4-fluoro-2,4-methanoproline involves a photochemical cyclization to generate a 2-azabicyclo[2.1.1]hexane skeleton . Similarly, the synthesis of various substituted phenyl cyclopropyl methanones has been reported using reactions of aryl alcohols with halogenated butyrophenones in the presence of bases . These methods could potentially be adapted for the synthesis of "(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Crystallographic studies are a common way to determine the molecular structure of compounds. For example, the crystal structure of a related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, was determined using X-ray diffraction . This technique could be applied to "(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone" to elucidate its molecular geometry, bond lengths, and angles.

Chemical Reactions Analysis

The reactivity of cyclopropyl-containing compounds can be quite complex due to the inherent strain in the three-membered ring. For instance, 1-fluoro-1-bromo-2-arylcyclopropanes exhibit different reactivities in the presence of electrophilic and nucleophilic agents, with reactions proceeding with either retention of the ring or ring cleavage . These findings suggest that "(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone" could also undergo a variety of chemical transformations depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like "(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone" can be inferred from related compounds. For example, the presence of halogen atoms is likely to influence the compound's polarity, boiling point, and density. The crystal structure of a brominated phenyl methanone derivative has been reported, providing insights into the solid-state properties of such compounds . Additionally, the presence of a cyclopropyl group could affect the compound's stability and reactivity.

Scientific Research Applications

Synthesis and Optimization

(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone and its derivatives have been synthesized through various methods, aiming to optimize yields and biological activities. For instance, the efficient one-pot synthesis of aryloxyphenyl cyclopropyl methanones has been reported, yielding a new class of anti-mycobacterial agents. These compounds displayed significant activity against M. tuberculosis H37Rv in vitro, with some showing activity against MDR strains (Dwivedi et al., 2005). Further optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols led to compounds with significant in vitro activity and in vivo oral activity against M. tuberculosis H37Rv (Bisht et al., 2010).

Antimicrobial and Antimalarial Properties

The derivatives of (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone have shown promising antimicrobial and antimalarial properties. For instance, alkylaminoaryl phenyl cyclopropyl methanones synthesized from 4-fluorochalcones exhibited good in vitro antitubercular activities and preferentially inhibited the growth of P. falciparum. Molecular docking studies and in vitro evaluation against FAS-II enzymes using reporter gene assays were carried out to elucidate the mode of action of these molecules (Ajay et al., 2010).

Application in Synthesis of Fluorescent Compounds

The compound's derivatives have also been used in the synthesis of fluorinated fluorophores, which are vital for various spectroscopic applications due to their enhanced photostability and improved spectroscopic properties. For instance, the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones through sequential nucleophilic aromatic substitution reactions has been reported. This method provides scalable access to known and novel precursors to fluorinated analogues of fluorescein, rhodamine, and other derivatives, which are highly fluorescent with tunable absorption and emission spectra (Woydziak et al., 2012).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

(4-bromo-2-fluorophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULDLBYCYVZYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642502
Record name (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone

CAS RN

898790-15-3
Record name (4-Bromo-2-fluorophenyl)cyclopropylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To magnesium (265 mg), tetrahydrofuran (2 mL) was added, and cyclopropyl bromide (1.1 mL) was added slowly at room temperature, and then the reaction mixture was stirred at room temperature for 1 hour. To a solution of 4-bromo-2-fluorobenzaldehyde (2.0 g) in tetrahydrofuran (20 mL) was added the solution of the obtained Grignard reagent in tetrahydrofuran at 0° C., and then the reaction mixture was stirred at room temperature for 2 days. To the reaction mixture was added a saturated aqueous solution of ammonium chloride, and the reaction mixture was extracted with ethyl acetate. The obtained organic layer was dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give the titled compound (2.19 g) as a brown oil.
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
2 mL
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solvent
Reaction Step One
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1.1 mL
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reactant
Reaction Step Two
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2 g
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reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
Reaction Step Four

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